molecular formula C5H10ClF3N2O B1521151 2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride CAS No. 934179-23-4

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride

Cat. No.: B1521151
CAS No.: 934179-23-4
M. Wt: 206.59 g/mol
InChI Key: HFUCVVCJXREYJQ-UHFFFAOYSA-N
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Description

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C5H10ClF3N2O and its molecular weight is 206.59 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-amino-N-(2,2,2-trifluoroethyl)propanamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoroethyl group is known to enhance its binding affinity to certain enzymes, making it a potent inhibitor or activator depending on the context. For instance, it may interact with proteases, altering their activity and thus affecting protein degradation pathways. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions facilitated by the trifluoroethyl group .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. This compound has been observed to alter gene expression profiles, leading to changes in cellular metabolism. For example, it may upregulate or downregulate the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, thereby modulating its activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, the compound may exhibit toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with specific biomolecules within these compartments .

Properties

IUPAC Name

2-amino-N-(2,2,2-trifluoroethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c1-3(9)4(11)10-2-5(6,7)8;/h3H,2,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUCVVCJXREYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.